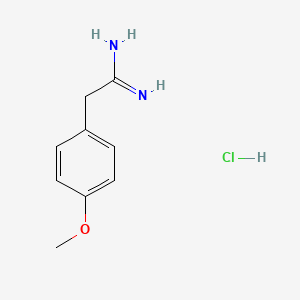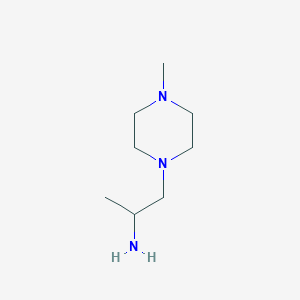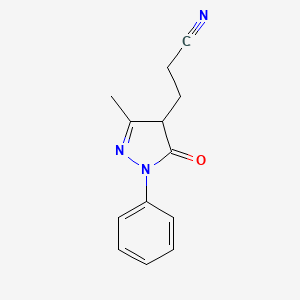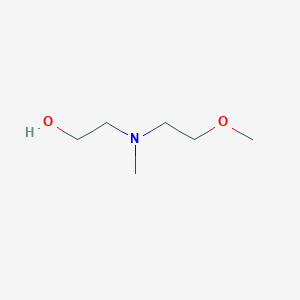
2-(4-Methoxyphenyl)ethanimidamide hydrochloride
Overview
Description
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C9H12N2O·HCl and a molecular weight of 200.67 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with ethylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include a solvent such as ethanol and a temperature range of 0-5°C to ensure optimal yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
2-(4-Methoxyphenyl)ethanimidamide hydrochloride undergoes various types of chemical reactions, including:
Scientific Research Applications
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may act as an inhibitor or activator, depending on the context of its use . The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)ethanimidamide hydrochloride can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)ethanimidamide hydrochloride: This compound has a fluorine atom instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
2-(3-Fluoro-4-methoxyphenyl)ethanimidamide: The presence of both fluorine and methoxy groups can result in unique properties compared to the parent compound.
2-(2-Chlorophenyl)ethanimidamide hydrochloride: The chlorine substitution can significantly alter the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
2-(4-methoxyphenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-12-8-4-2-7(3-5-8)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJFRHBZDMXJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973699 | |
| Record name | (4-Methoxyphenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58125-01-2 | |
| Record name | (4-Methoxyphenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-[(4-nitrobenzyl)sulfonyl]benzene](/img/structure/B3022342.png)





![2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol](/img/structure/B3022352.png)
![4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B3022355.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3022356.png)



![[(2-Methoxyethyl)carbamoyl]formic acid](/img/structure/B3022362.png)
